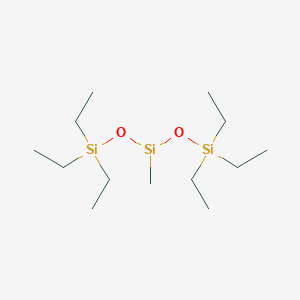

1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane

Description

1,1,1,5,5,5-Hexamethyl-3-methyltrisiloxane (CAS 1873-89-8) is a branched organosilicon compound with the molecular formula C₉H₂₈O₃Si₄ and a molecular weight of 296.66 g/mol . Structurally, it features six methyl groups at the terminal silicon atoms (positions 1,1,1,5,5,5) and a methyl group at the central silicon (position 3), linked by siloxane (Si–O–Si) bonds. This compound is a colorless liquid under standard conditions and is primarily used in specialty surfactants and chemical synthesis intermediates . Its reactivity stems from the central siloxane backbone, which allows for functionalization via hydrosilylation or hydrolysis reactions .

Properties

InChI |

InChI=1S/C13H33O2Si3/c1-8-17(9-2,10-3)14-16(7)15-18(11-4,12-5)13-6/h8-13H2,1-7H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHPIHKEDLELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O[Si](C)O[Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane involves the reaction of appropriate silane precursors under controlled conditions. One common method includes the hydrosilylation reaction, where a silane compound reacts with an olefin in the presence of a platinum catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to maintain consistent quality and scalability .

Chemical Reactions Analysis

1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxane derivatives.

Reduction: Reduction reactions can convert it into simpler silane compounds.

Substitution: It can undergo substitution reactions where the ethyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like platinum or palladium.

Scientific Research Applications

Applications in Material Science

1. Silicone Polymers and Coatings

1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane serves as a coupling agent and crosslinker in the synthesis of silicone polymers. Its ability to modify surface properties enhances adhesion and durability in coatings used for automotive and industrial applications .

2. Surface Modifiers

This compound is utilized as a surface modifier to improve the hydrophobicity and oleophobicity of materials. It is particularly effective in creating water-repellent surfaces on textiles and construction materials .

Pharmaceutical Applications

1. Drug Delivery Systems

The unique siloxane structure allows for the development of drug delivery systems that can enhance the solubility and bioavailability of pharmaceuticals. Research indicates that siloxanes can be engineered to form nanoparticles for targeted drug delivery .

2. Biocompatible Materials

Due to its biocompatibility and low toxicity profile, this compound is explored in biomedical applications such as implants and prosthetics where it can provide a stable interface with biological tissues .

Chemical Synthesis Applications

1. Reducing Agent

In organic synthesis, this siloxane acts as a reducing agent in various chemical reactions. Its mild reducing properties make it suitable for sensitive functional groups that might be affected by harsher conditions .

2. Cross-Coupling Reactions

The compound is also employed in cross-coupling reactions where it facilitates the formation of carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane involves its interaction with molecular targets through its silicon-oxygen backbone. This interaction can influence the physical properties of materials, such as increasing hydrophobicity or enhancing thermal stability. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Table 1: Key Physicochemical and Functional Properties of Selected Trisiloxanes

Key Observations:

Substituent Effects on Reactivity :

- Methyl groups (e.g., 1,1,1,5,5,5-Hexamethyl derivatives) enhance thermal stability and hydrophobicity, making them suitable for coatings and lubricants .

- Vinyl groups (e.g., 1,5-Divinylhexamethyltrisiloxane) introduce crosslinking sites for polymerization, critical in silicone rubber production .

- Phenyl groups (e.g., 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane) improve refractive index and UV stability, favoring cosmetic and optical applications .

Boiling Points and Phase Behavior :

- Phenyl-substituted trisiloxanes exhibit higher boiling points (264–266°C) compared to methyl analogs due to increased molecular weight and intermolecular interactions .

- Methyl-rich derivatives (e.g., 1,1,3,3,5,5-Hexamethyltrisiloxane) are typically low-viscosity liquids, ideal for solvent applications .

Synthetic Utility :

- Sodium salts of hexamethyltrisiloxane (e.g., 1,5-disodiumoxyhexamethyltrisiloxane) are hygroscopic intermediates for synthesizing cyclotetrasiloxanes under controlled conditions (e.g., −60°C in THF) .

- Heptamethyltrisiloxane derivatives serve as precursors for polyether-modified silicones , which are surfactants in agricultural adjuvants .

Safety and Regulatory Profiles :

- Methyl- and phenyl-substituted trisiloxanes are regulated under REACH (EC 1907/2006), with hazard classifications focusing on flammability (H225) and environmental persistence (PBT criteria) .

- Divinyl derivatives require careful handling due to their reactivity, as indicated by precautionary statements (P280, P210) .

Biological Activity

1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane (HEMTS) is a siloxane compound with the molecular formula C13H34O2Si3 and a molecular weight of approximately 306.66 g/mol. It is primarily used in various industrial applications due to its unique chemical properties. This article explores its biological activity through a review of existing literature, including case studies and research findings.

HEMTS is characterized by its trisiloxane structure, which consists of three silicon atoms connected by oxygen atoms. This configuration imparts specific hydrophobic and thermal stability properties that are beneficial in applications such as surface treatments and sealants.

| Property | Value |

|---|---|

| Molecular Formula | C13H34O2Si3 |

| Molecular Weight | 306.66 g/mol |

| CAS Number | 13716-38-6 |

| Appearance | Colorless liquid |

| Density | Not specified |

Toxicological Studies

Research indicates that siloxanes can exhibit varying degrees of toxicity depending on their structure and functional groups. A study evaluating the cytotoxicity of siloxanes found that compounds similar to HEMTS can induce cellular stress responses. Specifically, HEMTS has been shown to affect cell viability in certain mammalian cell lines at high concentrations .

Case Study: Cytotoxicity Assessment

In a controlled laboratory setting, HEMTS was tested on human liver carcinoma cells (HepG2). The results indicated that at concentrations above 100 µM, there was a significant reduction in cell viability compared to the control group. The mechanism of action appears to involve oxidative stress pathways leading to apoptosis .

Environmental Impact

The environmental persistence of siloxanes raises concerns regarding their bioaccumulation potential. A study highlighted that HEMTS can be detected in aquatic environments due to runoff from industrial applications. Its degradation products may also exhibit biological activity, necessitating further investigation into their ecological effects .

Table: Environmental Persistence and Bioaccumulation Potential

| Parameter | Value |

|---|---|

| Half-life in Water | 15 days (estimated) |

| Bioaccumulation Factor | Low (estimated) |

| Degradation Products | Silanol derivatives |

The biological activity of HEMTS is thought to be mediated through interactions with cellular membranes and proteins. The hydrophobic nature of the compound allows it to penetrate lipid bilayers, potentially disrupting cellular homeostasis. Furthermore, siloxanes can interact with enzymatic pathways involved in detoxification processes .

Research Findings

Recent studies have focused on the impact of HEMTS on various biological systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.